molecular formula C14H16ClN3OS B5497451 6-ethyl-N-(2-furylmethyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride

6-ethyl-N-(2-furylmethyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No. B5497451
M. Wt: 309.8 g/mol
InChI Key: UAQZAWVOLQWKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-ethyl-N-(2-furylmethyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also contains a thieno group, which is a five-membered ring with a sulfur atom . The compound also has an ethyl group, a furylmethyl group, and an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and thieno rings would likely make this compound aromatic, contributing to its stability . The amine group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The amine group could potentially be protonated or deprotonated, depending on the pH of the solution . The pyrimidine ring could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the amine group could make this compound a base . The aromatic rings could contribute to its stability and potentially its solubility in organic solvents .

Scientific Research Applications

Cancer Treatment and Kinase Inhibition

Z220564926 has demonstrated promising cytotoxic effects against different cancer cell lines. Notably, compound 5k, derived from this compound, emerged as a potent inhibitor against enzymes such as EGFR, Her2, VEGFR2, and CDK2. Mechanistic investigations revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells. This suggests its potential as a multi-targeted kinase inhibitor with enhanced potency .

Antifungal Properties

In a related context, pyrimidinamine derivatives (including Z220564926) have shown excellent fungicidal activity. The compound (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine exhibited notable antifungal effects .

Therapeutic Potential in Pyridopyrimidine Derivatives

Structures containing a pyridopyrimidine moiety, like Z220564926, have therapeutic interest. While this compound itself hasn’t been approved yet, its structural features warrant further exploration. Researchers consider all synthetic protocols to prepare pyridopyrimidine derivatives for potential therapeutic applications .

Drug Development and Medicinal Chemistry

Z220564926’s unique chemical structure makes it a valuable candidate for drug development. Medicinal chemists can explore modifications to enhance its potency, selectivity, and pharmacological properties. Halogenated TKIs, like Z220564926, offer strategic advantages in binding affinity to target kinases .

Computational Chemistry and Molecular Docking

Molecular docking studies have revealed binding interactions between Z220564926 and various enzymes. Understanding these interactions aids in optimizing its design and predicting its behavior in biological systems.

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. It could also involve studying its safety and potential uses .

properties

IUPAC Name

6-ethyl-N-(furan-2-ylmethyl)-2-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS.ClH/c1-3-11-7-12-13(15-8-10-5-4-6-18-10)16-9(2)17-14(12)19-11;/h4-7H,3,8H2,1-2H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQZAWVOLQWKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C)NCC3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-N-(2-furylmethyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride

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